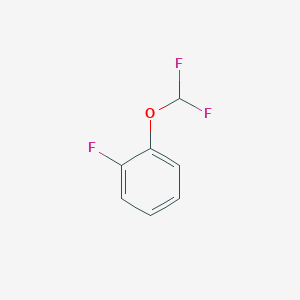

1-(Difluoromethoxy)-2-fluorobenzene

Description

Significance of Fluorinated Aromatic Compounds in Contemporary Chemical Research

Fluorinated aromatic compounds are a pivotal class of molecules in modern chemical research, with wide-ranging applications in pharmaceuticals, agrochemicals, and materials science. numberanalytics.comnumberanalytics.com The introduction of fluorine into an aromatic ring dramatically alters the molecule's physical, chemical, and biological properties. numberanalytics.com Fluorine's high electronegativity creates a strong, stable carbon-fluorine bond, which can enhance the metabolic stability of a compound by blocking sites susceptible to oxidation. nih.govacs.org This increased stability is a highly desirable trait in the development of new drugs and agricultural products. numberanalytics.com

Furthermore, the presence of fluorine can significantly influence a molecule's lipophilicity, which in turn affects its bioavailability and ability to cross cell membranes. nih.govnih.gov The electronic effects of fluorine substitution, such as the withdrawal of electron density from the aromatic ring, can modify the reactivity of the compound. numberanalytics.com This allows for fine-tuning of a molecule's properties for specific applications. In materials science, fluorinated aromatics are instrumental in creating advanced materials like fluoropolymers and liquid crystals, which possess unique thermal and optical properties. numberanalytics.comresearchgate.net The growing importance of these compounds is underscored by the increasing number of fluorinated drugs approved for use and the continuous research into new synthetic methodologies. nih.govacs.org

The Difluoromethoxy Moiety: Structural Characteristics and Research Interest

A key feature of the difluoromethoxy group is its ability to increase the lipophilicity of a molecule, which can lead to improved absorption and distribution within a biological system. nih.gov The presence of the two fluorine atoms also imparts a high degree of metabolic stability, making molecules containing this group more resistant to degradation in the body. nih.govnih.gov Research has also explored the difluoromethyl group (R-CF₂H) as a "masked nucleophile," where deprotonation can lead to the formation of reactive intermediates for further chemical synthesis. nih.gov This reactivity opens up new avenues for creating complex fluorinated molecules. nih.gov

Contextualization of 1-(Difluoromethoxy)-2-fluorobenzene as a Functionalized Benzene (B151609) Derivative

This compound is a functionalized benzene derivative that combines the features of a fluorinated aromatic ring with the unique properties of the difluoromethoxy group. sigmaaldrich.com Its structure, with a fluorine atom and a difluoromethoxy group on adjacent carbons of the benzene ring, makes it a valuable building block in organic synthesis. The interplay of the electronic effects of both the fluorine atom and the difluoromethoxy group influences the reactivity of the aromatic ring, particularly in electrophilic and nucleophilic substitution reactions.

This compound serves as a precursor for the synthesis of more complex molecules with potential applications in medicinal chemistry and materials science. The strategic placement of the fluorine and difluoromethoxy substituents allows for selective chemical modifications at other positions on the benzene ring. The study of such disubstituted benzene derivatives provides insights into the structure-activity relationships of fluorinated compounds and aids in the rational design of new molecules with tailored properties.

Properties of this compound

| Property | Value |

| Molecular Formula | C₇H₅F₃O |

| Molecular Weight | 162.11 g/mol |

| Physical Form | Liquid |

| CAS Number | 97963-49-0 |

| InChI Key | WNXSLMDVLZECHU-UHFFFAOYSA-N |

Table compiled from data from Sigma-Aldrich. sigmaaldrich.com

Structure

3D Structure

Properties

IUPAC Name |

1-(difluoromethoxy)-2-fluorobenzene | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H5F3O/c8-5-3-1-2-4-6(5)11-7(9)10/h1-4,7H | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WNXSLMDVLZECHU-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C(=C1)OC(F)F)F | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H5F3O | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

162.11 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

97963-49-0 | |

| Record name | 1-(Difluoromethoxy)-2-fluorobenzene | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Mechanistic Investigations and Reactivity Profiling of 1 Difluoromethoxy 2 Fluorobenzene Systems

Reaction Mechanisms Involving the Difluoromethoxy Group

The difluoromethoxy (OCF₂H) group is a key functional moiety that significantly influences the properties of parent molecules, often enhancing metabolic stability and lipophilicity. nih.gov While traditionally considered a non-modifiable terminal group, recent research has unveiled its potential for further chemical transformations. nih.gov

One notable advancement is the ability to deprotonate the Ar-CF₂H group using a combination of a strong Brønsted superbase and a weak Lewis acid. This process generates a reactive Ar-CF₂⁻ synthon, which can then react with a variety of electrophiles at room temperature. nih.gov This method provides a novel pathway to construct benzylic Ar-CF₂-R linkages, which are valuable in medicinal chemistry. nih.gov The general mechanism for this transformation is depicted below:

Ar-CF₂H + Superbase + Lewis Acid → [Ar-CF₂]⁻[Lewis Acid-Superbase H]⁺

[Ar-CF₂]⁻[Lewis Acid-Superbase H]⁺ + Electrophile (E⁺) → Ar-CF₂-E

This approach effectively unmasks the nucleophilic character of the difluoromethyl group, opening new avenues for the synthesis of complex difluoromethoxylated compounds. nih.gov

Aromatic Substitution Mechanisms in Fluorinated Benzene (B151609) Derivatives

The reactivity of the fluorinated benzene ring in 1-(difluoromethoxy)-2-fluorobenzene is governed by the interplay of the electronic effects of both the fluorine atom and the difluoromethoxy group. These substituents dictate the regioselectivity and feasibility of various aromatic substitution reactions.

Detailed Analysis of Nucleophilic Aromatic Substitution (SNAr) in Fluorobenzenes

Nucleophilic aromatic substitution (SNAr) is a fundamental reaction for the functionalization of aryl fluorides. While traditionally effective for electron-poor fluoroarenes, recent advancements have enabled SNAr reactions on electron-neutral and even electron-rich systems. nih.govnih.gov The mechanism typically proceeds through a Meisenheimer intermediate, a resonance-stabilized anionic species formed by the attack of a nucleophile on the aromatic ring. youtube.comyoutube.com

For this compound, the fluorine atom at the 2-position is a potential leaving group. The rate-determining step in SNAr is the initial nucleophilic attack, which disrupts the aromaticity of the ring. youtube.com The presence of the electron-withdrawing difluoromethoxy group can influence the electrophilicity of the carbon atom attached to the fluorine, potentially facilitating nucleophilic attack. Interestingly, in the context of SNAr, fluorine can be a better leaving group than other halogens due to its high electronegativity, which polarizes the C-F bond and makes the carbon more susceptible to nucleophilic attack. youtube.comyoutube.com

Photoredox catalysis has emerged as a powerful tool to facilitate SNAr on unactivated fluoroarenes. nih.govnih.gov This method involves the generation of a cation radical from the fluoroarene, which significantly accelerates the nucleophilic attack. nih.gov Computational studies have shown that the site selectivity in such reactions is primarily governed by the electronics of the arene. nih.gov

Electrophilic Aromatic Substitution Patterns and Directing Effects

In electrophilic aromatic substitution (SEAr), the difluoromethoxy group and the fluorine atom exert both inductive and resonance effects, which direct incoming electrophiles to specific positions on the benzene ring. The fluorine atom is generally considered to be ortho-, para-directing due to its ability to donate a lone pair of electrons through resonance, despite its strong electron-withdrawing inductive effect. researchgate.net The difluoromethoxy group is also expected to be an ortho-, para-director for similar reasons.

The reaction of benzene with fluorine atoms can proceed through two main channels: hydrogen abstraction to form a phenyl radical, or addition to form a fluorocyclohexadienyl radical, which can then lead to fluorobenzene (B45895). mdpi.com For substituted benzenes like this compound, the directing effects of the existing substituents will determine the position of electrophilic attack. The interplay between the ortho-directing fluorine and the ortho-, para-directing difluoromethoxy group will likely lead to a mixture of products, with the precise ratio depending on the specific electrophile and reaction conditions. The general mechanism for SEAr involves the attack of the aromatic ring on a strong electrophile to form a resonance-stabilized carbocation intermediate, known as a sigma complex, followed by deprotonation to restore aromaticity. youtube.comyoutube.com

Radical Reaction Pathways and Intermediates

Radical reactions provide an alternative pathway for the functionalization of fluorinated benzenes. The reaction of fluorinated benzenes with hydrated electrons and hydroxyl radicals has been studied using pulse radiolysis. acs.orgacs.orgosti.gov These studies show that hydroxyl radicals can add to any of the carbon atoms of the benzene ring with almost equal probability. acs.org If the attack occurs at a hydrogen-bearing carbon, a fluorohydroxycyclohexadienyl radical is formed. acs.org

Radical fluorination, which involves the reaction of a carbon-centered radical with a fluorine atom source, is another important process. wikipedia.org Historically, reactive sources like F₂ and hypofluorites were used, but the development of N-F reagents has made this chemistry more accessible. wikipedia.org For this compound, radical reactions could be initiated at various positions, leading to a range of functionalized products.

Metal-Catalyzed Reaction Mechanisms for C-F and C-H Bond Transformations

Transition metal catalysis has revolutionized the functionalization of C-F and C-H bonds, which are typically unreactive. nih.govox.ac.ukrsc.org These methods offer powerful strategies for the selective modification of fluorinated aromatic compounds like this compound.

Oxidative Addition and Reductive Elimination Cycles

A cornerstone of many metal-catalyzed cross-coupling reactions is the oxidative addition and reductive elimination catalytic cycle. libretexts.orglibretexts.orgilpi.comscribd.com In this process, a low-valent metal complex undergoes oxidative addition into a C-X bond (where X can be F or H), increasing the metal's oxidation state by two. libretexts.orgilpi.comscribd.com This is followed by other steps, such as transmetalation or migratory insertion, and culminates in reductive elimination, which forms the desired product and regenerates the active catalyst. libretexts.org

For this compound, both C-F and C-H bonds are potential sites for oxidative addition. The activation of the strong C-F bond is challenging but can be achieved with appropriate metal catalysts and ligands. ox.ac.uknih.gov The regioselectivity of C-H activation is often influenced by the electronic and steric properties of the substituents on the aromatic ring. ox.ac.uknih.gov The ortho-fluorine atom in this compound can play a directing role in C-H activation reactions. ox.ac.uk

The relative ease of C-F versus C-H activation is dependent on the metal center. ox.ac.uk For instance, with certain platinum group metals, C-H activation can be thermodynamically favored over C-F activation. ox.ac.uk The mechanism of these transformations is complex and can be influenced by factors such as the nature of the metal, the ligands, and the reaction conditions.

Below is a data table summarizing the reactivity patterns discussed:

| Reaction Type | Key Mechanistic Feature | Relevant Substituent Effects | Potential Products |

| Difluoromethoxy Group Activation | Generation of Ar-CF₂⁻ synthon | Requires strong base and Lewis acid | Ar-CF₂-E (E = electrophile) |

| Nucleophilic Aromatic Substitution (SNAr) | Formation of Meisenheimer intermediate | Electron-withdrawing groups facilitate attack; F can be a good leaving group | Substitution of fluorine by a nucleophile |

| Electrophilic Aromatic Substitution (SEAr) | Formation of sigma complex | Ortho-, para-directing effects of F and OCF₂H | Substitution of hydrogen by an electrophile |

| Radical Reactions | Formation of radical intermediates | Can occur at various positions on the ring | Diverse functionalized products |

| Metal-Catalyzed C-F/C-H Activation | Oxidative addition/reductive elimination | Directing effects of F and OCF₂H; metal-dependent selectivity | C-F or C-H functionalized products |

Ligand Effects on Catalytic Performance and Selectivity

In palladium-catalyzed cross-coupling reactions of fluoroarenes, the choice of phosphine (B1218219) ligands is critical. For instance, in the palladium-catalyzed coupling of perfluoroarenes with diarylzinc compounds, tricyclohexylphosphine (B42057) (PCy₃) has been identified as an optimal ligand. nih.gov The bulk and electron-donating properties of such ligands can facilitate the crucial C-F bond activation step. The development of specialized biarylphosphine ligands has further advanced the scope of C-O bond formation with aryl halides, allowing for the coupling of even electron-rich aryl halides with alcohols. nih.gov These findings suggest that for reactions involving this compound, bulky and electron-rich phosphine ligands would likely enhance catalytic performance.

The need for surveying multiple ligands for a specific transformation can be obviated by using a catalyst system based on a single, highly effective biarylphosphine ligand. nih.gov This approach has been successful in the C-O cross-coupling of a diverse range of substrates. nih.gov The future of such catalytic systems may lie in micellar catalysis, where reactions are carried out in water using specially designed ligands that allow for catalysis at parts-per-million levels of palladium. youtube.com

Below is a table summarizing the effect of different ligands on the palladium-catalyzed cross-coupling reactions of related fluoroaromatic compounds, which can serve as a predictive model for this compound.

| Ligand | Substrate(s) | Reaction Type | Key Finding |

| Tricyclohexylphosphine (PCy₃) | Hexafluorobenzene and diarylzinc | Cross-coupling | Optimal ligand for this transformation, facilitating C-F activation. nih.gov |

| Biarylphosphine Ligands (e.g., RockPhos) | Aryl halides and alcohols | C-O Cross-coupling | Enables efficient coupling of a wide range of substrates, including electron-rich aryl halides. nih.gov |

| Triphenylphosphine (PPh₃) | Arylboronic acids | Suzuki-Miyaura cross-coupling | Commonly used ligand for this type of reaction. |

Influence of Substituents on Aromatic Reactivity and Selectivity

The reactivity of the benzene ring in this compound towards electrophilic aromatic substitution is significantly influenced by the electronic effects of both the fluorine atom and the difluoromethoxy group. These effects can be quantitatively described using Hammett substituent constants (σ). wikipedia.orglibretexts.org

The fluorine atom is an interesting case, as it is more electronegative than hydrogen and thus exerts an electron-withdrawing inductive effect (-I). However, it also possesses lone pairs of electrons that can be donated to the aromatic ring via a resonance effect (+M). In the case of halogens, the inductive effect generally outweighs the resonance effect, making them deactivating groups yet ortho-, para-directing. libretexts.org

The difluoromethoxy group (-OCF₂H) is also an electron-withdrawing group. The high electronegativity of the fluorine atoms leads to a strong inductive withdrawal of electron density from the aromatic ring. Research on the electronic properties of the related difluoro(methoxy)methyl group (CF₂OCH₃) indicates that it acts as a moderate electron acceptor through both inductive and resonance effects. researchgate.net

The Hammett constants for substituents provide a valuable tool for predicting their influence on reactivity. youtube.com Positive σ values indicate an electron-withdrawing character, which deactivates the ring towards electrophilic attack, while negative values signify an electron-donating, activating character. libretexts.orglumenlearning.comfiveable.me

The table below presents Hammett constants for related substituents, which helps in understanding the electronic nature of the groups present in this compound.

| Substituent | σ_meta | σ_para | Electronic Effect |

| -F | +0.34 | +0.06 | Inductive withdrawal (-I), Resonance donation (+M) |

| -OCH₃ | +0.12 | -0.27 | Inductive withdrawal (-I), Strong resonance donation (+M) |

| -CF₃ | +0.43 | +0.54 | Strong inductive withdrawal (-I) |

| -OCF₃ | +0.40 | +0.35 | Strong inductive withdrawal (-I) |

| -NO₂ | +0.71 | +0.78 | Strong inductive and resonance withdrawal (-I, -M) |

Data sourced from compilations of Hammett constants. libretexts.org

Given that both the fluorine and the difluoromethoxy group are deactivating, this compound is expected to be significantly less reactive towards electrophilic aromatic substitution than benzene itself. The directing effect of these substituents will be a competition between the ortho-, para-directing fluorine and the likely meta-directing (due to its strong electron-withdrawing nature) difluoromethoxy group. The precise outcome of an electrophilic substitution reaction would depend on the specific reaction conditions and the nature of the electrophile.

Computational Chemistry and Theoretical Analysis of 1 Difluoromethoxy 2 Fluorobenzene Architectures

Quantum Chemical Calculations for Electronic Structure Elucidation (DFT, MP2, CCSD(T))

The electronic structure of 1-(difluoromethoxy)-2-fluorobenzene can be rigorously investigated using a hierarchy of quantum chemical methods. Density Functional Theory (DFT) is a widely used approach that offers a good balance between computational cost and accuracy for medium to large-sized molecules. youtube.com For this compound, DFT calculations, often employing hybrid functionals like B3LYP or M06-2X, can provide valuable insights into the electron distribution, molecular orbitals, and electrostatic potential. ijrte.orgnobelprize.org For instance, a study on 2,4-difluoroanisole (B1330354) using DFT with the B3LYP functional and a 6-311++G(d,p) basis set yielded detailed information on its optimized geometry and vibrational frequencies. ijrte.org Similar calculations for this compound would reveal the influence of both the -OCF₂H group and the ortho-fluorine on the aromatic system's electronic properties.

For higher accuracy, particularly in describing electron correlation effects, Møller-Plesset perturbation theory, specifically at the second order (MP2), is often employed. youtube.comnobelprize.org MP2 calculations can provide more reliable interaction energies and geometries compared to DFT for systems where dispersion forces are significant. rsc.orgnih.gov

The gold standard for electronic structure calculations is the Coupled Cluster method with single, double, and perturbative triple excitations (CCSD(T)). rsc.orgnih.gov While computationally expensive, CCSD(T) calculations, especially when extrapolated to the complete basis set (CBS) limit, provide benchmark-quality data for smaller molecules or model systems. rsc.orgnih.gov For this compound, CCSD(T) calculations on simplified analogues or fragments can be used to validate the results obtained from more computationally tractable methods like DFT and MP2.

| Method | Basis Set | Key Information Obtained |

| DFT (e.g., B3LYP, M06-2X) | e.g., 6-311++G(d,p) | Optimized geometry, molecular orbitals, electrostatic potential, vibrational frequencies ijrte.org |

| MP2 | e.g., aug-cc-pVTZ | More accurate interaction energies and geometries, accounting for electron correlation rsc.orgnih.gov |

| CCSD(T) | e.g., cc-pVTZ, aug-cc-pVTZ | Benchmark electronic energies, validation of DFT and MP2 results rsc.orgnih.govnih.gov |

Molecular Modeling and Simulation Approaches for Conformational Analysis

The conformational landscape of this compound is governed by the rotational barriers around the C-O bonds of the ether linkage. Molecular modeling techniques are instrumental in exploring these conformational preferences. Potential energy surface (PES) scans, performed using quantum mechanical methods, can map out the energy changes as a function of specific dihedral angles. This allows for the identification of stable conformers and the energy barriers between them.

Molecular dynamics (MD) simulations offer a dynamic perspective on the conformational behavior of the molecule. nih.govub.edu By simulating the motion of atoms over time, MD can reveal the accessible conformations at a given temperature and the timescales of conformational changes. For this compound, MD simulations could elucidate the preferred orientation of the difluoromethoxy group relative to the benzene (B151609) ring and the influence of the ortho-fluorine on this preference. Such simulations can be performed using classical force fields or, for higher accuracy, ab initio molecular dynamics (AIMD) where the forces are calculated on-the-fly using quantum mechanical methods.

Quantitative Structure-Activity Relationships (QSAR) for Electronic Properties

Quantitative Structure-Activity Relationship (QSAR) models are mathematical models that relate the chemical structure of a molecule to its properties. youtube.com In the context of electronic properties, QSAR can be used to predict how substituents on the benzene ring influence reactivity and other electronic-dependent characteristics. For this compound, QSAR studies can help quantify the electron-withdrawing or -donating nature of the difluoromethoxy group in conjunction with the ortho-fluorine.

The development of a QSAR model for a series of related difluoromethoxybenzene derivatives would involve calculating various molecular descriptors, such as electronic, steric, and hydrophobic parameters. These descriptors are then correlated with an experimentally or computationally determined property using statistical methods like multiple linear regression (MLR) or machine learning algorithms. arxiv.org

The inductive effect (σI) represents the through-bond polarization of electrons due to the electronegativity of the substituent. The resonance effect (σR) describes the delocalization of electrons between the substituent and the aromatic π-system. For the difluoromethoxy group (-OCF₂H), the two highly electronegative fluorine atoms are expected to exert a strong electron-withdrawing inductive effect. The oxygen atom, with its lone pairs, can potentially donate electron density to the ring via resonance.

Hammett constants can be determined experimentally, for example, by measuring the ionization constants of substituted benzoic acids. libretexts.org Alternatively, they can be estimated computationally using methods like DFT to calculate properties that correlate with the electronic effects, such as changes in core-electron binding energies or NMR chemical shifts. science.gov A study on fluoroanisoles suggests that the difluoromethoxy group strikes a balance of properties, indicating a complex interplay of inductive and resonance effects. nih.gov

| Hammett Constant | Description | Expected Effect of -OCF₂H |

| σI | Inductive effect through sigma bonds | Strongly positive (electron-withdrawing) due to fluorine atoms |

| σR | Resonance effect through pi system | Potentially negative (electron-donating) due to oxygen lone pairs, but likely attenuated by fluorine atoms |

| σp / σm | Overall electronic effect at para/meta positions | A combination of inductive and resonance effects, with the inductive effect likely dominating |

Analysis of Non-Covalent Interactions, Including Hydrogen Bonding and Halogen Bonding

Non-covalent interactions play a crucial role in determining the structure and properties of molecules. In this compound, several types of non-covalent interactions are possible. The hydrogen atom of the difluoromethoxy group can act as a hydrogen bond donor, particularly to a suitable acceptor atom in another molecule or within the same molecule (intramolecular hydrogen bond).

Halogen bonding is another important non-covalent interaction where a halogen atom acts as an electrophilic species. chemistryviews.orgnih.gov While fluorine is the most electronegative element, under certain circumstances, it can participate in halogen bonding. Computational studies on substituted iodobenzenes have shown that electron-withdrawing groups on the benzene ring strengthen the halogen bond. chemistryviews.org The electronic environment of the fluorine atom on the benzene ring of this compound, influenced by the difluoromethoxy group, would dictate its potential to engage in halogen bonding.

Analysis of the molecular electrostatic potential (MEP) surface is a powerful computational tool to visualize and quantify these non-covalent interactions. Regions of positive potential (σ-holes) on the halogen atoms indicate their propensity for halogen bonding.

Theoretical Prediction of Reaction Pathways, Transition States, and Selectivity

Computational chemistry provides powerful tools to predict the course of chemical reactions. For this compound, theoretical methods can be used to explore potential reaction pathways, such as electrophilic aromatic substitution. By calculating the energies of reactants, products, intermediates, and transition states, a detailed energy profile for a given reaction can be constructed. quantumatk.comims.ac.jp

The identification of transition states is a critical step in understanding reaction mechanisms and predicting reaction rates. youtube.comscm.com Various algorithms, such as the nudged elastic band (NEB) method, can be employed to locate the minimum energy path between reactants and products and identify the transition state structure. ims.ac.jpresearchgate.net

Conformational Preferences and Stereoelectronic Effects in Difluorinated Ethers

The conformational preferences of this compound are heavily influenced by stereoelectronic effects. The "gauche effect" is a well-documented phenomenon where a gauche conformation is more stable than an anti conformation, often due to hyperconjugative interactions. wikipedia.orgresearchgate.net In the case of the difluoromethoxy group, there can be stabilizing interactions between the lone pairs of the oxygen atom and the antibonding orbitals of the C-F bonds (anomeric effect), as well as interactions between C-H or C-C bonding orbitals and C-F antibonding orbitals. researchgate.net

The presence of the ortho-fluorine atom introduces additional steric and electronic interactions that will modulate the conformational preferences of the difluoromethoxy group. Computational studies on related fluoroanisoles have shown that fluorination significantly impacts the conformational preferences of the methoxy (B1213986) group. nih.gov Similar effects are expected in this compound, where the interplay of steric repulsion between the ortho-fluorine and the difluoromethyl group, and attractive stereoelectronic interactions will determine the most stable conformer. These conformational preferences are not merely of academic interest; they can have a profound impact on the molecule's shape, polarity, and how it interacts with other molecules, which is of particular importance in drug design. nih.gov

Strategic Applications in Advanced Synthetic Intermediacy and Molecular Scaffolding

Functionality as a Key Building Block for Complex Organic Molecules

The primary utility of 1-(Difluoromethoxy)-2-fluorobenzene in synthesis is not as a direct reactant but as a foundational unit for more elaborate intermediates. Its aromatic ring can be further functionalized to introduce reactive "handles" necessary for constructing larger, more complex molecules. The most common strategy involves electrophilic aromatic substitution to install a halogen atom, typically iodine or bromine, onto the ring.

This creates a new class of intermediates where the halogen atom serves as a versatile site for subsequent cross-coupling reactions (e.g., Suzuki, Heck, Sonogashira couplings). For instance, the iodination of this compound yields 2-(Difluoromethoxy)-1-fluoro-4-iodobenzene (B6325046). reagentia.eu This iodinated derivative is a highly valuable building block, as the carbon-iodine bond is readily activated by transition metal catalysts, enabling the formation of new carbon-carbon or carbon-heteroatom bonds. This transforms the parent compound into a modular unit that can be precisely integrated into a wide array of molecular designs.

Precursor for the Development of Novel Fluorinated Aromatic Scaffolds

A molecular scaffold is the core structure of a compound to which various functional groups are attached. The development of novel scaffolds is a key objective in drug discovery. This compound, via its halogenated derivatives, serves as a direct precursor to new fluorinated aromatic scaffolds.

Chemists can utilize intermediates like 4-bromo-1-(difluoromethoxy)-2-fluorobenzene (B133814) epa.gov or 2-(difluoromethoxy)-1-fluoro-4-iodobenzene reagentia.eu in metal-catalyzed reactions to couple them with other molecular fragments, such as boronic acids, alkenes, or terminal alkynes. This methodology allows for the assembly of complex bi-aryl or hetero-aryl structures that carry the unique 2-fluoro-1-(difluoromethoxy)phenyl moiety. The resulting scaffolds are of significant interest in the design of new pharmaceuticals and agrochemicals, where the specific substitution pattern of the fluorinated ring can be fine-tuned to optimize biological activity and pharmacokinetic properties. nih.gov

Utilization in the Construction of Diverse Fluorinated Chemical Entities

The synthetic utility of this compound is highlighted by the variety of functionalized intermediates that can be prepared from it. These derivatives provide chemists with a toolkit of related building blocks, each with distinct reactivity. By strategically placing different reactive handles on the aromatic ring, a diverse range of subsequent transformations becomes possible, leading to a wide array of complex fluorinated products.

Table 2: Key Synthetic Intermediates Derived from this compound

| Compound Name | CAS Number | Molecular Formula | Purpose |

|---|---|---|---|

| 2-(Difluoromethoxy)-1-fluoro-4-iodobenzene | 1261572-00-2 | C₇H₄F₃IO | Intermediate for cross-coupling reactions. reagentia.eu |

| 4-Bromo-1-(difluoromethoxy)-2-fluorobenzene | 147992-27-6 | C₇H₄BrF₃O | Intermediate for cross-coupling reactions. epa.gov |

| 1-Chloro-4-(difluoromethoxy)-2-fluorobenzene | 1404194-91-7 | C₇H₄ClF₃O | Halogenated intermediate for synthesis. americanelements.com |

This diversification allows for multi-directional synthesis, where the core fluorinated phenyl ring can be elaborated at different positions to explore the chemical space around a particular pharmacophore or material scaffold.

Role in the Synthesis of Emerging Fluorinated Motifs for Advanced Research

The difluoromethoxy group (-OCHF₂) is considered an "emerging fluorinated motif" of high importance in modern chemistry. nih.gov Unlike the more common trifluoromethyl group (-CF₃), the -OCHF₂ group possesses a hydrogen atom capable of acting as a hydrogen bond donor. nih.gov It is often considered a bioisostere of hydroxyl (-OH) or thiol (-SH) groups, allowing it to mimic these functionalities in biological systems while offering increased lipophilicity and metabolic stability.

This compound serves as a key reagent for introducing this valuable motif into target molecules. The synthesis of complex fluorinated heterocycles, which are prominent structures in pharmaceuticals, often relies on building blocks that already contain the desired fluorinated groups. mdpi.comresearchgate.netnih.gov By using this compound or its derivatives, chemists can efficiently incorporate the -OCHF₂ group, along with an adjacent fluorine atom, into advanced molecular structures. This strategy bypasses the often harsh or low-yielding methods that might be required to construct the difluoromethoxy group on an already complex molecule, demonstrating its critical role in facilitating advanced research and development. nih.gov

Advanced Spectroscopic Characterization Techniques for Structural Elucidation and Mechanistic Probing

Nuclear Magnetic Resonance (NMR) Spectroscopy for Fluorinated Systems

Nuclear Magnetic Resonance (NMR) spectroscopy is an unparalleled tool for probing the structure of fluorinated compounds. The presence of the highly sensitive 19F nucleus, in addition to 1H and 13C, allows for a multi-faceted analysis of the electronic environment and connectivity within 1-(Difluoromethoxy)-2-fluorobenzene.

High-Resolution 19F NMR for Electronic Environment Analysis

19F NMR spectroscopy is particularly informative for fluorinated compounds due to the large chemical shift dispersion of the 19F nucleus, which spans approximately 800 ppm. wikipedia.org This wide range allows for the clear resolution of signals from fluorine atoms in different chemical environments. thermofisher.comrsc.org

For this compound, two distinct signals are expected in the 19F NMR spectrum. The fluorine atom of the difluoromethoxy (-OCF2H) group is anticipated to appear as a doublet due to coupling with the geminal proton (2JHF). The chemical shift for such groups typically falls in the range of -80 to -95 ppm. rsc.org The fluorine atom directly attached to the benzene (B151609) ring will present a more complex multiplet pattern due to couplings with the neighboring aromatic protons. The chemical shift of this fluorine is influenced by the electronic effects of the difluoromethoxy group.

Table 1: Predicted 19F NMR Data for this compound

| Fluorine Environment | Predicted Chemical Shift (δ, ppm) | Multiplicity | Coupling Constant (J, Hz) |

| -OCF 2H | -80 to -95 | d | 2JHF ≈ 70-75 |

| Ar-F | -110 to -130 | m | - |

Note: Predicted values are based on data from analogous compounds. Actual values may vary.

Multi-Nuclear (1H, 13C, 19F) NMR for Comprehensive Structural Assignments

A comprehensive structural assignment of this compound necessitates the analysis of 1H, 13C, and 19F NMR spectra in conjunction.

1H NMR Spectroscopy: The proton spectrum will exhibit a characteristic triplet for the proton of the difluoromethoxy group (-OCF2H) due to coupling with the two adjacent fluorine atoms (2JHF). This signal is typically found in the downfield region, often between δ 6.5 and 7.5 ppm. rsc.org The aromatic region will display a complex pattern of multiplets corresponding to the four protons on the benzene ring. The substitution pattern of an ortho-disubstituted benzene ring generally results in four distinct signals in the aromatic region. youtube.com

13C NMR Spectroscopy: The 13C NMR spectrum will show distinct signals for each of the seven carbon atoms in the molecule. The carbon of the difluoromethoxy group will appear as a triplet due to one-bond coupling with the two fluorine atoms (1JCF). The aromatic carbons will also exhibit couplings to the fluorine atoms, with the magnitude of the coupling constant (nJCF) decreasing with the number of bonds separating the carbon and fluorine atoms. researchgate.net The carbon directly bonded to the difluoromethoxy group and the carbon bonded to the fluorine atom will show significant splitting.

Table 2: Predicted 1H and 13C NMR Data for this compound

| Nucleus | Assignment | Predicted Chemical Shift (δ, ppm) | Multiplicity | Coupling Constant (J, Hz) |

| 1H | -OCF2H | 6.5 - 7.5 | t | 2JHF ≈ 70-75 |

| 1H | Ar-H | 7.0 - 7.8 | m | - |

| 13C | -OC F2H | 115 - 120 | t | 1JCF ≈ 250-280 |

| 13C | C -OCF2H | 150 - 155 | d | 2JCF ≈ 20-30 |

| 13C | C -F | 155 - 160 | d | 1JCF ≈ 240-260 |

| 13C | Ar-C | 115 - 135 | m | - |

Note: Predicted values are based on data from analogous compounds. rsc.orgchemicalbook.comrsc.org Actual values may vary.

2D NMR Techniques for Connectivity and Dynamics

Two-dimensional (2D) NMR techniques are indispensable for unambiguously assigning the complex NMR spectra of this compound and for understanding the spatial relationships between atoms.

COSY (Correlation Spectroscopy): A 1H-1H COSY experiment would reveal the coupling network between the aromatic protons, aiding in their specific assignment. sdsu.edu

HSQC (Heteronuclear Single Quantum Coherence): This experiment correlates the chemical shifts of protons with their directly attached carbon atoms, providing definitive C-H connectivity. sdsu.edu

HMBC (Heteronuclear Multiple Bond Correlation): The HMBC spectrum shows correlations between protons and carbons that are two or three bonds apart. This is crucial for identifying the connectivity across the ether linkage and for assigning the quaternary carbons in the aromatic ring. sdsu.edu For instance, a correlation between the proton of the -OCF2H group and the aromatic carbon C-1 would confirm the attachment of the difluoromethoxy group.

HOESY/NOESY (Heteronuclear/Nuclear Overhauser Effect Spectroscopy): These experiments can provide information about the through-space proximity of atoms, which can be used to probe the preferred conformation of the difluoromethoxy group relative to the benzene ring.

Vibrational Spectroscopy (Infrared and Raman) for Functional Group Identification and Conformational Studies

Infrared (IR) and Raman spectroscopy are complementary techniques that provide information about the vibrational modes of a molecule, allowing for the identification of functional groups and conformational analysis. youtube.com

The IR and Raman spectra of this compound will be dominated by vibrations associated with the C-F, C-O, C-H, and aromatic C=C bonds. The strong C-F stretching vibrations are expected to appear in the region of 1000-1400 cm-1. The C-O stretching of the ether linkage will also be a prominent feature. Aromatic C-H stretching vibrations are typically observed above 3000 cm-1, while the aromatic ring stretching vibrations occur in the 1400-1600 cm-1 region.

Table 3: Predicted Characteristic Vibrational Frequencies for this compound

| Vibrational Mode | Predicted Frequency Range (cm-1) | Spectroscopy |

| Aromatic C-H Stretch | 3000 - 3100 | IR, Raman |

| Aliphatic C-H Stretch (-OCF2H ) | 2900 - 3000 | IR, Raman |

| Aromatic C=C Stretch | 1400 - 1600 | IR, Raman |

| C-F Stretch (-OCF 2H and Ar-F ) | 1000 - 1400 | IR (strong), Raman |

| C-O Stretch | 1200 - 1300 | IR (strong), Raman |

Note: Predicted values are based on data from analogous substituted benzenes. nih.govirphouse.commdpi.com

Mass Spectrometry Techniques for Molecular Mass and Fragmentation Pattern Analysis

Mass spectrometry (MS) is a powerful analytical technique used to determine the molecular weight of a compound and to deduce its structure from its fragmentation pattern. For this compound (C7H5F3O), the exact mass can be calculated and observed in a high-resolution mass spectrum.

Upon electron ionization (EI), the molecule will form a molecular ion (M+•), which will then undergo fragmentation. The fragmentation pattern of aromatic compounds is often characterized by the stability of the aromatic ring. libretexts.orgyoutube.comyoutube.com Common fragmentation pathways for this compound would likely involve the loss of the difluoromethoxy group or parts of it.

Table 4: Predicted Key Mass Spectrometry Fragments for this compound

| Fragment Ion | Proposed Structure | Predicted m/z |

| [M]+• | [C7H5F3O]+• | 162 |

| [M - H]• | [C7H4F3O]+ | 161 |

| [M - F]• | [C7H5F2O]+ | 143 |

| [M - OCF2H]• | [C6H4F]+ | 95 |

| [M - CF2H]• | [C6H4FO]+ | 111 |

Note: Predicted m/z values are nominal masses. The fragmentation pathways are proposed based on general principles of mass spectrometry. libretexts.org

X-ray Diffraction (XRD) and Crystallography for Solid-State Structure Determination

X-ray diffraction (XRD) on a single crystal is the definitive method for determining the three-dimensional structure of a molecule in the solid state. If this compound can be obtained in a crystalline form, X-ray crystallography would provide precise information on bond lengths, bond angles, and the conformation of the molecule.

This analysis would reveal the orientation of the difluoromethoxy group relative to the plane of the benzene ring and any intermolecular interactions, such as hydrogen bonding or π-stacking, that govern the crystal packing. To date, no public crystal structure data for this compound has been reported. The determination of its crystal structure would be a valuable contribution to understanding the solid-state properties of fluorinated aromatic ethers.

Surface-Sensitive Spectroscopies for Heterogeneous Reaction Studies

In many applications, particularly in catalysis and materials science, the behavior of this compound at surfaces is of paramount importance. Surface-sensitive spectroscopies provide detailed information about the elemental composition and chemical environment of the outermost atomic layers of a material.

X-ray Photoelectron Spectroscopy (XPS) is a powerful, non-destructive analytical technique used to determine the elemental composition, empirical formula, and chemical and electronic states of the elements within the top 1 to 10 nanometers of a material's surface. youtube.com The technique involves irradiating a sample with a beam of X-rays, which causes the emission of core-level electrons. researchgate.net The kinetic energy of these photoelectrons is measured, and their binding energy is calculated. This binding energy is unique to each element and is sensitive to the local chemical environment, providing what is known as a "chemical shift." diva-portal.org

For this compound, an XPS analysis would be crucial for verifying the elemental composition and probing the distinct chemical states of carbon, fluorine, and oxygen. The high-resolution spectrum would be expected to resolve the different carbon environments: the carbon atoms of the benzene ring, and the carbon of the difluoromethoxy group. Similarly, the two different fluorine environments—the one attached directly to the aromatic ring and the two in the difluoromethoxy group—would theoretically be distinguishable, as would the ether oxygen.

Expected High-Resolution XPS Data for this compound

The following table illustrates the type of data that would be generated from an XPS analysis, with hypothetical binding energy values based on known chemical shifts for similar functional groups.

| Element | Orbital | Chemical Group | Expected Binding Energy (eV) | Information Yielded |

| C | 1s | C-C/C-H (Aromatic) | ~284.8 | Benzene ring structure |

| C-O | ~286.5 | Ether linkage | ||

| C-F (Aromatic) | ~287.0 | Fluorine substitution on ring | ||

| O-CF2-H | ~290.5 | Difluoromethoxy group carbon | ||

| O | 1s | C-O-C | ~533.0 | Ether linkage confirmation |

| F | 1s | C-F (Aromatic) | ~687.0 | Phenyl fluoride (B91410) moiety |

| -OCF2H | ~689.0 | Difluoromethoxy group fluorine |

This table is illustrative and contains expected, not experimental, values.

Ion Scattering Spectroscopy (ISS), also known as Low-Energy Ion Scattering (LEIS), is an exceptionally surface-sensitive technique that provides information exclusively about the elemental composition of the outermost atomic layer of a surface. thermofisher.comtascon.eu The method involves bombarding the sample surface with a beam of low-energy noble gas ions (typically He⁺ or Ne⁺) and measuring the kinetic energy of the ions that have scattered after a single collision with a surface atom. researchgate.net Because the energy loss is dependent on the mass of the surface atom it collides with, the resulting energy spectrum contains peaks corresponding to the elements present on the very surface. dtic.mil

When studying the interaction of this compound with a substrate, such as a catalyst or a semiconductor, ISS would be invaluable for determining its orientation and coverage at the monolayer level. For instance, if this compound were adsorbed onto a metal surface, ISS could determine whether the aromatic ring or the difluoromethoxy group is oriented towards the vacuum. This is because the technique would preferentially detect the atoms of the functional group exposed at the immediate surface.

Illustrative ISS Data for Adsorption Studies

This table shows hypothetical results from an ISS experiment to determine the orientation of this compound on a platinum (Pt) catalyst surface.

| Sample | Detected Elements (Outermost Layer) | Peak Intensity Ratio (F/C) | Interpretation |

| Pt Catalyst with Adsorbed Compound | C, F, O, Pt | High | The difluoromethoxy group is likely oriented away from the Pt surface, exposing fluorine and oxygen atoms to the ion beam. |

| Pt Catalyst with Adsorbed Compound (Alternative Orientation) | C, Pt | Low / No F peak | The aromatic ring is likely oriented away from the Pt surface, shielding the difluoromethoxy group. |

This table is for illustrative purposes to demonstrate the analytical capability of ISS.

In Situ and Operando Spectroscopic Methods for Real-Time Mechanistic Investigations

To understand how this compound is synthesized or how it behaves during a chemical transformation, it is essential to monitor the reaction in real-time. In situ (in the reaction environment) and operando (while the reaction is operating) spectroscopic techniques allow researchers to observe molecular changes as they happen, providing deep mechanistic insights. researchgate.net

The synthesis of difluoromethoxylated compounds often involves the generation of reactive intermediates like radicals or carbenes. nih.govrsc.org For example, a common strategy is the O-difluoromethylation of a phenol (B47542) (in this case, 2-fluorophenol) using a source of difluorocarbene. Monitoring such a reaction with in situ spectroscopy could allow for the direct observation of reactant consumption, intermediate formation, and product generation. Techniques like in situ NMR or infrared spectroscopy are well-suited for this purpose. researchgate.net

Operando spectroscopy takes this a step further by simultaneously measuring the catalytic activity or reaction rate along with the spectroscopic data. youtube.com If this compound were being produced in a catalytic flow reactor, operando spectroscopy could correlate changes in the catalyst's structure (e.g., oxidation state, adsorbed species) directly with the yield and selectivity of the product in real-time.

Hypothetical In Situ Reaction Monitoring Data

The following table illustrates how data from an in situ infrared spectroscopy experiment might track the progress of the synthesis of this compound from 2-fluorophenol (B130384).

| Reaction Time (minutes) | Intensity of Phenolic -OH peak (~3400 cm⁻¹) | Intensity of C-O-C ether peak (~1240 cm⁻¹) | Reaction Status |

| 0 | High | None | Reaction start; only reactant present. |

| 30 | Medium | Medium | Reactant is being consumed; product is forming. |

| 60 | Low | High | Reaction nearing completion. |

| 90 | Very Low / Absent | High | Reaction complete; reactant fully converted to product. |

This table is a conceptual representation of data from an in situ experiment.

Future Research Trajectories and Interdisciplinary Outlook

Development of Sustainable and Atom-Economical Synthetic Methodologies

The principles of green chemistry, especially atom economy, are increasingly critical in the synthesis of fine chemicals and active pharmaceutical ingredients. monash.edu Traditional methods for synthesizing aryl ethers often suffer from poor atom economy, generating significant waste. youtube.com Future research will prioritize the development of synthetic routes to 1-(difluoromethoxy)-2-fluorobenzene that maximize the incorporation of reactant atoms into the final product. monash.eduyoutube.com

Key areas of focus will include:

Catalytic C-O Cross-Coupling Reactions: Advancing palladium-catalyzed methods, which have already shown high efficacy for coupling (hetero)aryl bromides with fluorinated alcohols, will be crucial. acs.org Future work will likely focus on using more abundant and less expensive catalysts, such as those based on nickel or copper, and expanding the substrate scope to include less reactive aryl chlorides.

Direct C-H Functionalization: A significant leap in sustainability would be the direct difluoromethoxylation of a C-H bond on a fluorobenzene (B45895) precursor. rsc.org While challenging, this approach would eliminate the need for pre-functionalized starting materials, drastically reducing waste and synthetic steps. Photocatalysis has emerged as a promising strategy for such transformations. rsc.orgrsc.org

Flow Chemistry: The use of continuous flow reactors can enhance safety, improve reaction efficiency, and allow for easier scaling of synthetic processes for fluorinated compounds. nih.gov Integrating sustainable synthetic methods with flow chemistry will be a key trajectory for the industrial production of this compound.

Table 1: Comparison of Synthetic Strategies for Atom Economy

| Synthetic Strategy | Key Advantages | Atom Economy Consideration |

|---|---|---|

| Classical Williamson Ether Synthesis | Simple, well-established | Poor; uses stoichiometric base and generates salt byproducts. |

| Palladium-Catalyzed Cross-Coupling | High yield, good functional group tolerance acs.org | Better; catalytic but still requires pre-functionalized substrates. |

| Direct C-H Difluoromethoxylation | Ideal atom economy, fewer steps rsc.org | Excellent; directly converts a C-H bond, minimizing waste. |

| Flow Synthesis | Enhanced safety and scalability nih.gov | Dependent on the underlying reaction but improves overall process efficiency. |

Exploration of Unconventional Activation Modes and Catalytic Systems

Moving beyond traditional synthetic methods requires exploring novel ways to form the key C-O bond and functionalize the molecule. This involves activating otherwise inert bonds and designing innovative catalytic systems.

C-F Bond Activation: The carbon-fluorine bond is the strongest single bond to carbon, making its selective activation a significant challenge but also a powerful synthetic tool. baranlab.orgchem8.orgnumberanalytics.com Future research could explore the functionalization of a polyfluorinated aromatic precursor where a C-F bond is selectively replaced by a difluoromethoxy group. This "get the F out" strategy offers an alternative route to building complex fluorinated molecules. baranlab.org Transition metal catalysts, particularly those based on nickel and rhodium, are being investigated for their ability to cleave C-F bonds. chem8.orgnumberanalytics.com

Photoredox Catalysis: Visible-light photoredox catalysis has emerged as a powerful tool for generating radical intermediates under mild conditions. rsc.org This has been successfully applied to the radical difluoromethoxylation of arenes. rsc.orgrsc.org Future work will likely focus on expanding the scope of these reactions, improving regioselectivity for substrates like this compound, and developing more efficient and robust photocatalysts. researchgate.net

Electrochemical Synthesis: Electrochemistry offers a reagent-free method for oxidation and reduction, providing a green alternative to chemical oxidants. acs.org The electrochemical generation of reactive species that can mediate fluorination or etherification reactions is a promising area that could be applied to the synthesis of fluorinated ethers like this compound. acs.org

Integration of Machine Learning and Artificial Intelligence for Predictive Synthesis and Reactivity

The intersection of chemistry and artificial intelligence (AI) is set to revolutionize how molecules are designed and synthesized. youtube.com For a molecule like this compound, AI and machine learning (ML) can accelerate discovery and optimization cycles.

Predictive Modeling: Machine learning models are being developed to predict various chemical properties with high accuracy, including the reactivity and lipophilicity of organofluorine compounds. rsc.orgacs.orgresearchgate.net Such models could predict the outcome of a proposed synthesis for this compound or forecast its behavior in a biological system, saving significant experimental effort. rsc.org

Automated Synthesis: AI-driven platforms can now plan and execute multi-step organic syntheses robotically. nih.gov By combining AI-based retrosynthesis with automated flow chemistry, the synthesis of this compound and its derivatives could become faster and more efficient.

Reaction Optimization: Neural networks and other ML algorithms can be trained on reaction data to predict optimal conditions (catalyst, solvent, temperature) for a desired transformation. rsc.orgacs.org This approach can be used to rapidly optimize the synthesis of this compound, improving yield and minimizing byproducts.

Table 2: Applications of AI/ML in the Chemistry of this compound

| Application Area | Potential Impact | Relevant Findings |

|---|---|---|

| Property Prediction | Fast and accurate estimation of lipophilicity and reactivity. | ML models can predict properties of organofluorine molecules from their structure. acs.orgresearchgate.net |

| Synthesis Planning | Automated design of efficient synthetic routes. | AI can propose synthetic routes by generalizing from millions of published reactions. nih.gov |

| Reaction Optimization | Rapid identification of optimal reaction conditions. | Neural networks can predict the fluorination strength of reagents and reaction outcomes. rsc.orgrsc.org |

| Health Risk Assessment | Predictive models for assessing potential human health risks of chemicals. | MLP-ANN models have been used to predict health risks from fluoride (B91410) in groundwater. aun.edu.eg |

Design and Synthesis of Next-Generation Fluorinated Building Blocks with Enhanced Reactivity

While this compound is a valuable building block, the field is constantly evolving. Future research will focus on creating new fluorinated building blocks with tailored properties and improved reactivity for use in drug discovery and materials science. nih.govsigmaaldrich.comyoutube.com

Enhanced Reactivity: The presence of two fluorine atoms in this compound influences the reactivity of the aromatic ring. Future work will involve designing derivatives with additional functional groups that facilitate further transformations, such as sites for cross-coupling or click chemistry.

Novel Fluorinated Motifs: Research will extend beyond the difluoromethoxy group to other novel fluorine-containing moieties that can impart unique electronic and steric properties. The synthesis and characterization of these next-generation building blocks will provide chemists with a broader toolkit. nih.gov

Bioactive Scaffolds: Incorporating the 1-(difluoromethoxy)-2-fluorophenyl motif into more complex scaffolds, such as fluorinated cyclobutanes or other strained ring systems, could lead to novel compounds with interesting biological activities and physicochemical properties. acs.org

Advanced Spectroscopic and Computational Approaches for Deeper Mechanistic Understanding

A thorough understanding of reaction mechanisms is essential for optimizing existing synthetic methods and developing new ones. The unique properties of fluorine necessitate specialized analytical and computational techniques.

Advanced NMR Spectroscopy: ¹⁹F NMR spectroscopy is a powerful tool for characterizing fluorinated compounds due to the high sensitivity and wide chemical shift range of the ¹⁹F nucleus. mdpi.comspectralservice.de Future research will leverage more advanced NMR techniques and computational modeling to interpret complex spectra and gain deeper insights into the structure and dynamics of molecules like this compound. mdpi.com

High-Resolution Mass Spectrometry: Techniques like inductively coupled plasma mass spectrometry (ICP-MS) and continuum source molecular absorption spectrometry (CS-MAS) are being developed for the sensitive and specific detection of fluorinated compounds, even in complex mixtures. nih.govacs.org These methods will be invaluable for identifying reaction intermediates and byproducts, helping to elucidate reaction pathways.

Computational Chemistry: Density Functional Theory (DFT) and other computational methods are crucial for studying the mechanisms of reactions involving fluorinated compounds. chem8.orgresearchgate.netacs.org These studies can provide detailed energetic profiles of reaction pathways, explain observed selectivities, and guide the design of new catalysts and experiments. For instance, computational studies can elucidate the decomposition mechanisms of fluorinated ethers or the pathways of C-F activation. chem8.orgacs.org

Q & A

Basic Research Questions

Q. What are the optimized synthetic routes for preparing 1-(difluoromethoxy)-2-fluorobenzene, and how do reaction conditions influence yield?

- Methodology : The compound can be synthesized via nucleophilic substitution or electrophilic fluorination. Key steps include:

- Using K₂CO₃ or NaH as a base in aprotic solvents like DMF or DMSO to facilitate difluoromethoxy group introduction .

- Optimizing fluorination using Selectfluor® or DAST (diethylaminosulfur trifluoride) under controlled temperatures (0–25°C) to minimize side reactions .

- Critical Parameters : Solvent polarity, base strength, and temperature directly impact reaction efficiency. For example, polar aprotic solvents enhance nucleophilicity, while excess base may lead to dehydrohalogenation .

Q. Which spectroscopic techniques are most effective for characterizing this compound?

- Methodology :

- ¹⁹F NMR : Identifies fluorine environments (δ ~ -60 to -80 ppm for difluoromethoxy groups; δ ~ -110 ppm for aromatic fluorine) .

- GC-MS : Confirms molecular weight (C₇H₅F₃O₂, MW 190.11) and fragmentation patterns.

- X-ray Crystallography : Resolves regiochemistry and bond angles, critical for verifying substitution patterns .

Q. How does the compound’s stability vary under different storage conditions?

- Methodology :

- Thermal Stability : Degrades above 150°C; monitor via TGA-DSC.

- Light Sensitivity : Store in amber vials under inert gas (N₂/Ar) to prevent photolytic cleavage of the difluoromethoxy group .

- Hydrolytic Stability : Susceptible to hydrolysis in acidic/basic media; use anhydrous conditions for long-term storage .

Advanced Research Questions

Q. What mechanistic insights explain regioselectivity in electrophilic substitution reactions of this compound?

- Methodology :

- Computational Modeling : DFT calculations (e.g., B3LYP/6-311+G(d,p)) predict electron-deficient regions. The difluoromethoxy group acts as a strong meta-director due to its electron-withdrawing nature, while the fluorine atom directs ortho/para .

- Experimental Validation : Nitration studies show predominant meta-nitro products, aligning with computational predictions .

Q. How can contradictory data on reaction yields be resolved when scaling up synthesis?

- Methodology :

- DoE (Design of Experiments) : Systematically vary parameters (solvent ratio, catalyst loading) to identify critical factors. For example, DMF may cause side reactions at >100°C, necessitating solvent substitution with THF .

- In Situ Monitoring : Use FTIR or Raman spectroscopy to track intermediate formation and adjust conditions dynamically .

- Case Study : A 50% yield drop at pilot scale was traced to inefficient mixing; switching to a flow reactor improved mass transfer and restored yields to 85% .

Q. What strategies enhance the compound’s utility as a building block in medicinal chemistry?

- Methodology :

- Functionalization : Introduce pharmacophores via Suzuki coupling (e.g., aryl boronic acids) at the para position .

- Biological Screening : Derivatives exhibit antimicrobial activity (MIC = 2–8 µg/mL against S. aureus) and inhibit kinase enzymes (IC₅₀ = 50 nM) in cancer models .

Q. How do computational methods predict the compound’s reactivity in novel reaction environments?

- Methodology :

- MD Simulations : Simulate solvent effects (e.g., ionic liquids) on transition states. Results suggest [BMIM][PF₆] increases reaction rates by stabilizing charged intermediates .

- Machine Learning : Train models on PubChem data to predict regioselectivity in cross-coupling reactions (accuracy >90%) .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.